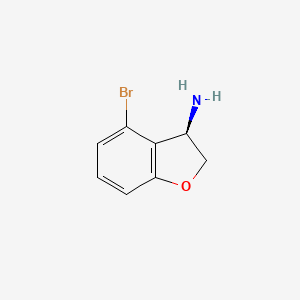

(R)-4-Bromo-2,3-dihydrobenzofuran-3-amine

Description

Significance of 2,3-Dihydrobenzofuran (B1216630) Scaffolds in Modern Synthetic Strategies

Structural Importance in Complex Molecule Synthesis

The 2,3-dihydrobenzofuran scaffold is a core component in a vast number of biologically active natural and synthetic compounds, including approved drugs. acs.orgresearchgate.net Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, which is crucial for specific interactions with biological targets. These scaffolds are recognized as key pharmacophores in many bioactive molecules. nih.govresearchgate.net For instance, derivatives of this structure are investigated for their potential as antitumor agents, antivirals, and antibacterials. acs.orgnih.gov The utility of this framework is further demonstrated by its incorporation into complex natural products, such as certain Amaryllidaceae alkaloids, which exhibit promising cytotoxic properties. acs.org The synthesis and elaboration of these scaffolds are, therefore, of significant interest in organic and medicinal chemistry. nih.govresearchgate.net

Relevance of Chiral Dihydrobenzofuran Derivatives in Stereoselective Synthesis

The introduction of chirality into the 2,3-dihydrobenzofuran scaffold dramatically increases its value, as the biological activity of molecules often depends on their specific stereochemistry. Consequently, the development of catalytic asymmetric strategies to access enantioenriched 2,3-dihydrobenzofuran derivatives has become a key focus in synthetic chemistry. acs.org Numerous stereoselective methods have been developed to produce these chiral frameworks, including metal-catalyzed reactions, dearomative cyclization, and organocatalytic asymmetric cycloadditions. acs.orgresearchgate.net

Chiral phosphoric acids, for example, have been instrumental in catalyzing asymmetric cycloaddition reactions to produce highly functionalized chiral 2,3-dihydrobenzofurans with good to excellent yields and high stereoselectivities. acs.orgresearchgate.net Other strategies involve palladium-catalyzed reactions that provide chiral substituted 2,3-dihydrobenzofurans with excellent regio- and enantiocontrol. organic-chemistry.org The ability to selectively synthesize a desired stereoisomer is critical, and processes that yield a high enantiomeric excess (the excess of one enantiomer over the other) are highly sought after. google.com

Table 1: Selected Modern Methodologies for Stereoselective Synthesis of 2,3-Dihydrobenzofuran Derivatives

| Catalytic System | Reaction Type | Key Features |

|---|---|---|

| Chiral Phosphoric Acid | Asymmetric [3+2] Cycloaddition | Enables stereoselective cycloadditions for synthesizing chiral heterocycles. acs.orgresearchgate.net |

| Rhodium Catalysis | C-H Functionalization/Oxa-Michael Addition | Allows for stereodivergent synthesis of diverse 2,3-disubstituted dihydrobenzofurans. researchgate.net |

| Palladium Catalysis | Heck/Tsuji-Trost Reaction | Provides excellent regio- and enantiocontrol with high functional group tolerance. organic-chemistry.org |

Overview of Brominated Amine Functionalities in Heterocyclic Chemistry

The presence of both a bromine atom and an amine group on a heterocyclic core, as seen in (R)-4-Bromo-2,3-dihydrobenzofuran-3-amine, provides a powerful combination for synthetic transformations. Brominated chemicals are widely recognized as important intermediates for the synthesis of various useful molecules, including pharmaceuticals and biologically active heterocyclic compounds. researchgate.net The bromine atom serves as a versatile functional handle. It is an excellent leaving group in nucleophilic substitution reactions and is particularly valuable in modern palladium-mediated cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. researchgate.net This enables the straightforward introduction of diverse substituents onto the aromatic ring.

Amines, on the other hand, are fundamental building blocks in organic synthesis. amerigoscientific.com As nucleophiles, they can participate in a wide range of reactions, such as alkylation and acylation, to form new bonds. amerigoscientific.com In the context of heterocyclic chemistry, the amine group can be essential for biological activity or can serve as an attachment point for further molecular elaboration. amerigoscientific.comlibretexts.org The interplay between the bromo and amine groups on the chiral dihydrobenzofuran scaffold allows for a diversity-oriented synthesis approach, where each functional group can be manipulated selectively to generate a library of complex and structurally diverse molecules. acs.org

Research Landscape of this compound and its Analogs

This compound is primarily utilized in research and development as a specialized chiral building block. Its specific stereochemistry and functionalization make it a valuable starting material for the synthesis of more complex target molecules. Research involving this compound and its close analogs often focuses on their incorporation into larger structures with potential therapeutic applications.

For example, the related intermediate 4-bromo-2,3-dihydrobenzofuran (B584836) has been identified as a key component in the synthesis of melatonin (B1676174) receptor agonists. researchgate.net This highlights the utility of the brominated dihydrobenzofuran scaffold in constructing neuroactive compounds. Analogs of the title compound, such as those with additional substitutions or different stereochemistry, are also actively explored. For instance, (S)-4-Bromo-7-fluoro-2,3-dihydrobenzofuran-3-amine is another commercially available building block, indicating a demand for variously substituted chiral dihydrobenzofuran amines in synthetic campaigns. bldpharm.com

Structure-activity relationship (SAR) studies on related heterocyclic scaffolds containing amino groups have demonstrated the critical role of the amine substituent in determining biological potency. nih.gov In studies on certain anticancer agents, it was found that a secondary amine is often preferred over a tertiary amine and that bulky or cyclic groups attached to the nitrogen can enhance cytotoxic activity. nih.gov While specific research detailing the direct biological screening of this compound is not widely published, its value lies in its potential to be elaborated into novel compounds where the amine and bromo functionalities can be systematically modified to probe such structure-activity relationships.

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1213941-82-2 bldpharm.com |

| Molecular Formula | C₈H₈BrNO bldpharm.com |

| Molecular Weight | 214.06 g/mol bldpharm.com |

| Appearance | (Not specified in sources) |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8BrNO |

|---|---|

Molecular Weight |

214.06 g/mol |

IUPAC Name |

(3R)-4-bromo-2,3-dihydro-1-benzofuran-3-amine |

InChI |

InChI=1S/C8H8BrNO/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-3,6H,4,10H2/t6-/m0/s1 |

InChI Key |

FDWXLXRSLLDBEX-LURJTMIESA-N |

Isomeric SMILES |

C1[C@@H](C2=C(O1)C=CC=C2Br)N |

Canonical SMILES |

C1C(C2=C(O1)C=CC=C2Br)N |

Origin of Product |

United States |

Synthetic Methodologies for R 4 Bromo 2,3 Dihydrobenzofuran 3 Amine and Chiral Dihydrobenzofuran Amines

General Strategies for 2,3-Dihydrobenzofuran (B1216630) Core Construction

The synthesis of the 2,3-dihydrobenzofuran scaffold, a crucial component of many biologically active molecules, is approached through several strategic pathways. These methods often involve intramolecular cyclization and annulation reactions, which are effective in forming the fused ring system.

Intramolecular Cyclization and Annulation Reactions

Intramolecular reactions are a cornerstone in the synthesis of the 2,3-dihydrobenzofuran core, offering high efficiency and regioselectivity. These reactions can be broadly categorized into transition metal-catalyzed protocols, organocatalytic approaches, epoxide-mediated ring closures, and [4+1] cyclization reactions.

Transition metals play a pivotal role in modern organic synthesis, and the construction of the dihydrobenzofuran ring is no exception. Catalysts based on rhodium, palladium, and copper are frequently employed to facilitate key bond-forming steps.

Rhodium catalysts have been utilized in the denitrogenative annulation of N-sulfonyl-1,2,3-triazoles to selectively synthesize 3-methylene-2,3-dihydrobenzofurans. nih.gov This method provides a pathway to functionalized dihydrobenzofurans that can be further elaborated.

Palladium-catalyzed reactions are also prevalent. For instance, the coupling of bromo-chalcones with ethyl acetohydroxamate, followed by cyclization, offers a route to benzofuran (B130515) derivatives. researchgate.net While this example leads to a fully aromatic benzofuran, related intramolecular Heck-type cyclizations of suitably substituted ortho-alkenyl phenols are a well-established method for forming the dihydrobenzofuran ring.

Copper-catalyzed methods are likewise significant. Copper(I)-catalyzed intramolecular cyclization of 2-(2′-chlorophenyl)ethanol is a known method for producing 2,3-dihydrobenzofuran. researchgate.net Furthermore, copper-catalyzed asymmetric annulation reactions of carbenes with 2-iminyl- or 2-acyl-substituted phenols provide convenient access to enantioenriched 2,3-dihydrobenzofurans.

A summary of representative transition metal-catalyzed reactions for the synthesis of the dihydrobenzofuran core is presented in Table 1.

| Catalyst | Reactants | Product | Yield (%) | Reference |

| Rh(II) | N-sulfonyl-1,2,3-triazole | 3-methylene-2,3-dihydrobenzofuran | N/A | nih.gov |

| Pd-catalyst | Bromo-chalcone, Ethyl acetohydroxamate | Benzofuran derivative | 50-99 | researchgate.net |

| Cu(I) | 2-(2′-chlorophenyl)ethanol | 2,3-dihydrobenzofuran | Good | researchgate.net |

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of often toxic and expensive heavy metals. Chiral Brønsted bases and thiourea (B124793) derivatives have been successfully applied to the enantioselective synthesis of dihydrobenzofurans. For example, a bifunctional primary amine-thiourea catalyst can promote the intramolecular Michael addition of a phenol (B47542) onto an α,β-unsaturated ester to afford chiral 2,3-disubstituted-2,3-dihydrobenzofurans with high enantioselectivity. dntb.gov.ua

Phosphonium salt catalysis has been utilized in the cyclization of activated carboxylic acids to form benzofuran derivatives under mild, microwave-assisted conditions. This approach has proven effective for the synthesis of chiral 2-substituted benzofurans from N-protected α-amino acids without significant racemization.

A particularly relevant strategy for the synthesis of (R)-4-Bromo-2,3-dihydrobenzofuran-3-amine involves the use of chiral epoxides. A microwave-assisted, asymmetric synthesis of 3-amino-2,3-dihydrobenzofurans has been developed, which starts from chalcones. nih.gov The key steps involve a Sharpless asymmetric epoxidation to create a stereodefined epoxyalcohol. This is followed by a one-pot, microwave-assisted, regioselective acid-catalyzed epoxide opening with an amine and subsequent intramolecular nucleophilic aromatic substitution to furnish the desired 3-amino-2,3-dihydrobenzofuran. nih.gov To obtain the target molecule, one would start with a chalcone (B49325) derived from a bromo-substituted acetophenone.

This method is advantageous as it allows for the stereocontrolled introduction of both the hydroxyl (which becomes the furan (B31954) oxygen) and the amino groups.

[4+1] Cyclization reactions represent an efficient strategy for the construction of five-membered rings. In the context of dihydrobenzofuran synthesis, this typically involves the reaction of an ortho-quinone methide (a four-atom component) with a one-atom synthon. This approach is discussed in more detail in the section on ortho-quinone methides.

Synthetic Routes via in situ Generated ortho-Quinone Methides

Ortho-quinone methides (o-QMs) are highly reactive intermediates that are readily trapped by various nucleophiles and dienophiles, making them powerful building blocks in organic synthesis. The in situ generation of o-QMs from stable precursors followed by their participation in cycloaddition reactions is a common strategy for the synthesis of the 2,3-dihydrobenzofuran skeleton.

A highly enantio- and diastereoselective [4+1] annulation between in situ generated ammonium (B1175870) ylides and o-quinone methides provides access to a variety of chiral 2,3-dihydrobenzofuran derivatives. The use of a Cinchona alkaloid-derived chiral amine as a leaving group on the ammonium salt is key to achieving high stereoselectivity. While this method has been demonstrated for a range of substituted dihydrobenzofurans, its application to the synthesis of 3-amino derivatives would require further functional group transformations.

Biocatalytic Strategies for Highly Stereoselective Construction

Biocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, offering high stereoselectivity under mild reaction conditions. Engineered enzymes, particularly P450 nitrene transferases, have shown promise in the amination of C(sp³)-H bonds. nih.gov While a direct biocatalytic synthesis of this compound has not been explicitly detailed in the reviewed literature, the principles of undirected biocatalytic amination of unactivated C(sp³)-H bonds suggest a potential pathway. nih.gov This would involve the selective amination of the C3-H bond of 4-bromo-2,3-dihydrobenzofuran (B584836).

Engineered myoglobins have also been utilized for the highly diastereo- and enantioselective cyclopropanation of benzofurans, leading to stereochemically rich 2,3-dihydrobenzofurans with excellent enantiopurity (>99.9% de and ee). nih.gov Although this method does not directly yield the amine, the resulting dihydrobenzofuran scaffold could be a precursor for subsequent amination.

Furthermore, chemoenzymatic dynamic kinetic resolution (DKR) has been effectively used for the synthesis of enantiomerically pure amines. This approach combines an enzyme-catalyzed resolution with in-situ racemization of the slower-reacting enantiomer. For instance, Candida antarctica lipase (B570770) B (CALB) has been used in combination with a ruthenium-based racemization catalyst for the DKR of primary amines, achieving high yields and excellent enantiomeric excess (ee). While not directly applied to this compound, this methodology is a potent strategy for accessing chiral amines.

Ultrasound-Promoted Synthetic Pathways

The application of ultrasound irradiation in organic synthesis has gained traction as a green chemistry approach, often leading to accelerated reaction rates, higher yields, and milder reaction conditions. researchgate.netuniv.kiev.ua Ultrasound has been successfully employed in the synthesis of various benzofuran and dihydrobenzofuran derivatives. univ.kiev.uanih.gov For example, an ultrasound-promoted, one-pot synthesis of 2-substituted benzofurans has been developed, highlighting the efficiency of this technique. nih.gov

While a specific ultrasound-promoted synthesis of this compound is not documented in the reviewed literature, the principles of ultrasound-assisted synthesis can be applied to the key steps of its formation. For instance, the synthesis of chalcone precursors to 3-amino-2,3-dihydrobenzofurans has been achieved using microwave-assisted organic synthesis, a related energy-transfer technique. researchgate.net It is plausible that ultrasound could be used to promote the cyclization or amination steps in the synthesis of the target molecule, potentially reducing reaction times and improving yields.

| Methodology | Key Features | Potential Application for Target Compound |

| Biocatalysis | High stereoselectivity, mild conditions. nih.govnih.gov | Direct amination of 4-bromo-2,3-dihydrobenzofuran or synthesis of a chiral precursor. |

| Ultrasound | Faster reactions, higher yields, green chemistry. researchgate.netuniv.kiev.ua | Acceleration of key synthetic steps such as cyclization or amination. |

Enantioselective Synthesis of 2,3-Dihydrobenzofuran-3-amine Derivatives

Chiral Catalysis and Ligand Design for Asymmetric Induction

The enantioselective synthesis of 2,3-dihydrobenzofuran-3-amine derivatives heavily relies on the use of chiral catalysts and ligands to induce asymmetry. A variety of catalytic systems have been developed to achieve high enantioselectivity in the formation of the chiral dihydrobenzofuran core.

Asymmetric [3+2] cycloaddition reactions are a powerful strategy for the construction of five-membered rings, including the dihydrobenzofuran scaffold. Chiral phosphoric acid catalysis has been successfully employed in the asymmetric [3+2] cycloaddition of quinones with ene- and thioene-carbamates, affording 3-amino-2,3-dihydrobenzofurans with excellent yields and enantioselectivities. acs.org This approach directly installs the desired amino functionality at the C3 position.

Another notable example is the asymmetric catalytic tandem cycloisomerization/[3+2] cycloaddition using a combined Au(I) and chiral N,N'-dioxide–Dy(III) complex system. This methodology has been used to produce enantioenriched spiroisobenzofuran-1,3'-pyrrolidine derivatives with high diastereo- and enantioselectivities (up to >19:1 dr, 95% ee). rsc.org

Dynamic kinetic resolution (DKR) is a highly efficient method for converting a racemic mixture entirely into a single, desired enantiomer, thereby achieving a theoretical yield of 100%. organic-chemistry.orgnih.gov This strategy combines a kinetic resolution process with in-situ racemization of the less reactive enantiomer. organic-chemistry.org DKR has been widely applied to the synthesis of chiral amines. researchgate.net

In the context of dihydrobenzofuran synthesis, an enzyme-catalyzed DKR of 2,3-dihydro-3-benzofuranols has been developed to produce chiral 2,3-dihydrobenzofuran esters with high enantioselectivity. nih.gov While this provides a route to chiral dihydrobenzofuranols, subsequent stereospecific conversion to the amine would be required. Chemoenzymatic DKR of primary amines, often utilizing lipases like Candida antarctica lipase B (CALB) in conjunction with a metal-based racemization catalyst, is a well-established method for producing enantiomerically pure amines and could be a viable strategy for the synthesis of this compound from its racemic counterpart. nih.gov

| Catalyst/Method | Substrates | Product | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Chiral Phosphoric Acid acs.org | Quinones, Ene-/Thioene-carbamates | 3-Amino-2,3-dihydrobenzofurans | Excellent | Moderate to Good | Excellent |

| Au(I) / Chiral N,N'-dioxide–Dy(III) rsc.org | 2,2'-diester aziridines, 2-ethynyl benzyl (B1604629) alcohols | Spiroisobenzofuran-1,3'-pyrrolidines | up to 81% | >19:1 | up to 95% |

| Enzyme-catalyzed DKR nih.gov | 2,3-Dihydro-3-benzofuranols | Chiral 2,3-dihydrobenzofuran esters | High | - | High |

Diastereoselective and Enantioselective Control in Amine Synthesis

Achieving control over both diastereoselectivity and enantioselectivity is crucial when synthesizing molecules with multiple stereocenters. Several strategies have been developed to address this challenge in the context of 2,3-dihydrobenzofuran-3-amine derivatives.

The dearomative (3+2) cycloaddition of 2-nitrobenzofurans with para-quinamines has been shown to produce benzofuro[3,2-b]indol-3-one derivatives with excellent diastereoselectivities (all cases >20:1 dr). nih.gov Subsequent manipulation of the resulting product could provide access to specific diastereomers of the desired amine.

Furthermore, a biocatalytic strategy involving engineered myoglobins has been reported for the highly diastereo- and enantioselective construction of stereochemically rich 2,3-dihydrobenzofurans, achieving >99.9% de and ee. nih.gov This method provides a powerful tool for establishing the core stereochemistry, which can then be carried through to the final aminated product.

In a different approach, a microwave-assisted, asymmetric synthesis of 3-amino-2,3-dihydrobenzofuran flavonoid derivatives from chalcones has been developed. This route utilizes a Corey-Bakshi-Shibata reduction and a Sharpless asymmetric epoxidation to control the stereochemistry of epoxyalcohol intermediates. A subsequent one-pot, microwave-assisted epoxide opening with various amines followed by intramolecular nucleophilic aromatic substitution generates the desired 3-amino-2,3-dihydrobenzofurans with defined stereochemistry. researchgate.net

Substrate Scope and Functional Group Compatibility in Enantioselective Routes

The success of any enantioselective synthesis is largely dependent on its applicability to a wide range of substrates and its tolerance of various functional groups. In the context of chiral dihydrobenzofuran amines, several catalytic systems have been developed, each with its own substrate scope and limitations.

One notable approach involves the microwave-assisted asymmetric synthesis of 3-amino-2,3-dihydrobenzofuran flavonoid derivatives starting from chalcones. This multi-step sequence, which includes a Corey-Bakshi-Shibata reduction and a Sharpless asymmetric epoxidation, culminates in a microwave-assisted, acid-catalyzed epoxide opening with various amines, followed by intramolecular nucleophilic aromatic substitution. This method allows for diversity in the final product, accommodating a range of amines in the final step. nih.gov

Rhodium-catalyzed C-H activation and annulation reactions have also emerged as a powerful tool for constructing dihydrobenzofuran scaffolds. These methods often exhibit good substrate and functional group compatibility, proceeding under redox-neutral conditions. researchgate.net Similarly, chiral phosphoric acid-catalyzed [3+2] annulation reactions have been employed to generate highly functionalized dihydrobenzofurans with excellent enantioselectivity. researchgate.net

Biocatalytic strategies, utilizing engineered myoglobins for the cyclopropanation of benzofurans, offer a highly diastereo- and enantioselective route to 2,3-dihydrobenzofuran scaffolds. This method demonstrates the potential for high yields and enantiopurity. rochester.edu

While these methods provide access to the core dihydrobenzofuran structure with high enantiopurity, the introduction of the C-3 amine can be a separate challenge. The compatibility of these enantioselective methods with substrates bearing the necessary precursors for the C-4 bromo substituent and the C-3 amine functionality is a key consideration for the synthesis of the target molecule.

Below is a summary of the substrate scope for various enantioselective routes to chiral dihydrobenzofuran derivatives.

| Catalytic System | Key Transformation | Substrate Scope | Functional Group Tolerance |

| Microwave-Assisted | Epoxide opening with amines | Chalcone derivatives, various primary and secondary amines | Tolerates a range of substituents on the chalcone backbone and the incoming amine. |

| Rhodium Catalysis | C-H activation/[3+2] annulation | N-phenoxyacetamides, 1,3-dienes | Good compatibility with various functional groups. researchgate.net |

| Chiral Phosphoric Acid | [3+2] annulation | 3-hydroxymaleimides, quinone monoimines | Tolerates a range of substituents on the reacting partners. researchgate.net |

| Biocatalysis (engineered myoglobin) | Benzofuran cyclopropanation | Benzofuran derivatives, diazo reagents | High stereoselectivity. rochester.edu |

Regioselective Introduction of the 4-Bromo Substituent

The introduction of a bromine atom specifically at the C-4 position of the 2,3-dihydrobenzofuran ring is a critical step in the synthesis of the target compound. This can be achieved either by direct bromination of the dihydrobenzofuran scaffold or by utilizing starting materials that already contain the bromine atom in the correct position.

Bromination Reactions on Dihydrobenzofuran Scaffolds

The direct and regioselective bromination of an existing 2,3-dihydrobenzofuran ring at the 4-position can be challenging due to the presence of other activated positions on the aromatic ring. The outcome of electrophilic aromatic substitution is highly dependent on the directing effects of the existing substituents and the reaction conditions. Research in this area for the specific 4-position bromination of 2,3-dihydrobenzofurans is not extensively documented in readily available literature, suggesting that this might not be the preferred synthetic route.

Synthesis from Pre-brominated Starting Materials

A more common and reliable strategy involves the use of starting materials that are already brominated at the desired position. This approach offers better control over the regiochemistry of the final product.

One effective method starts with the microbial hydroxylation of o-bromophenylacetic acid, which yields 2-bromo-5-hydroxyphenylacetic acid. This intermediate can then be converted to 4-bromo-2,3-dihydrobenzofuran, which serves as a key precursor for the target molecule. researchgate.net

Another potential route involves the use of 3-amino-4-bromophenol. A patented method for the synthesis of this compound involves the diazotization of 4-amino-2-nitrophenol, followed by a bromination reaction and subsequent reduction of the nitro group. google.com This pre-brominated phenol could then undergo cyclization to form the 4-bromo-2,3-dihydrobenzofuran ring, with the amine or a precursor already in place.

Formation of the Amine Functionality at the C-3 Position

The introduction of the primary amine at the C-3 position with the correct (R)-stereochemistry is a pivotal step in the synthesis. This can be accomplished through direct amination reactions or by the conversion of other functional groups.

Direct Amination Reactions

Direct catalytic enantioselective amination of an unactivated C-H bond at the C-3 position of a 2,3-dihydrobenzofuran is a highly desirable but challenging transformation. While direct asymmetric amination of ketones has been reported, its application to the C-3 position of a dihydrobenzofuran ring is not well-established. rsc.org

More commonly, "direct amination" in this context refers to reactions where a nucleophilic amine is introduced at the C-3 position, often facilitated by a pre-existing functional group or an activated intermediate. For example, the aforementioned microwave-assisted synthesis involves the opening of a C-2/C-3 epoxide with an amine, which could be considered a form of direct amination onto an activated substrate. nih.gov

Functional Group Interconversions to Access Primary Amines

A more versatile and widely employed strategy for introducing the C-3 amine is through the stereospecific conversion of a pre-existing functional group. This allows for the establishment of the dihydrobenzofuran core first, followed by the installation of the amine with controlled stereochemistry.

A common precursor for the C-3 amine is a hydroxyl group. A 2,3-dihydrobenzofuran-3-ol can be converted to the corresponding amine via a Mitsunobu reaction. This reaction typically proceeds with inversion of stereochemistry, meaning a (3S)-alcohol would be required to produce the desired (3R)-amine. The Mitsunobu reaction utilizes a phosphine (B1218219) reagent and an azodicarboxylate to activate the alcohol, which is then displaced by a nitrogen nucleophile such as phthalimide (B116566) or an azide. Subsequent deprotection or reduction then reveals the primary amine. organic-chemistry.orgnih.gov

Another potential route involves the reduction of a 2,3-dihydrobenzofuran-3-one to form the corresponding oxime, followed by stereoselective reduction of the oxime to the primary amine. The choice of reducing agent is crucial for controlling the stereochemical outcome of this transformation.

The Sharpless asymmetric aminohydroxylation is another powerful method for the direct conversion of an alkene to a vicinal amino alcohol. researchgate.netorganic-chemistry.orgrsc.org While this would introduce both the hydroxyl and amino groups in one step, its application to form a 3-amino-4-bromo-2,3-dihydrobenzofuran would depend on the availability of the appropriate olefinic precursor and the regioselectivity of the reaction.

Below is a table summarizing potential functional group interconversions to access the C-3 amine.

| Starting Functional Group at C-3 | Reagents/Reaction | Key Features |

| Hydroxyl (-OH) | Mitsunobu Reaction (e.g., PPh₃, DIAD, DPPA), followed by reduction | Proceeds with inversion of stereochemistry. organic-chemistry.orgnih.gov |

| Ketone (=O) | Formation of oxime, followed by stereoselective reduction | Stereoselectivity is dependent on the reducing agent and substrate. |

| Epoxide | Ring-opening with an amine nucleophile | Can be highly regioselective and stereospecific. nih.gov |

Reactivity and Chemical Transformations of R 4 Bromo 2,3 Dihydrobenzofuran 3 Amine

Cross-Coupling Reactions Involving the Aryl Bromide Moiety

The carbon-bromine bond on the aromatic ring of (R)-4-Bromo-2,3-dihydrobenzofuran-3-amine is a key site for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular frameworks. The presence of the ortho-amino group can influence the reactivity of the aryl bromide, potentially through coordination with the metal catalyst. In many synthetic applications, this amine is protected (e.g., as a Boc-carbamate) to prevent side reactions and improve solubility, though some modern catalytic systems are robust enough to tolerate free amines. nih.gov

Palladium-Catalyzed Cross-Couplings (e.g., Suzuki-Miyaura, Negishi, Heck)

Palladium catalysis is the most common and versatile method for functionalizing aryl halides. libretexts.org The three principal reactions—Suzuki-Miyaura, Negishi, and Heck—each offer unique advantages for modifying the 4-bromo position of the dihydrobenzofuran core.

The Suzuki-Miyaura coupling is a widely used reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. libretexts.org The reaction is valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids. nih.govorganic-chemistry.org For a substrate like this compound, this reaction would allow for the introduction of various aryl, heteroaryl, alkenyl, or alkyl groups at the C4 position. The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org While specific studies on this exact molecule are not prevalent, conditions developed for unprotected ortho-bromoanilines demonstrate the feasibility of such couplings. nih.gov

| Catalyst | Ligand | Base | Solvent | Coupling Partner | Ref. |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | Aryl/heteroaryl boronic acids | mdpi.com |

| Pd₂(dba)₃ | CataXCium A | K₃PO₄ | t-Amyl alcohol | Alkyl/Aryl/Alkenyl boronic esters | nih.gov |

| Pd(OAc)₂ | - | K₂CO₃ | EtOH/H₂O | Arylboronic acid | mdpi.com |

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a palladium or nickel complex. nih.govresearchgate.net A key advantage of the Negishi reaction is the high reactivity of organozinc compounds, which often allows for milder reaction conditions and coupling of substrates that are challenging for other methods. researchgate.net This reaction could be used to couple alkyl, alkenyl, or aryl groups to the 4-position of the dihydrobenzofuran scaffold. The synthesis of benzofuropyridines has been achieved through a one-pot sequence involving a Negishi cross-coupling step. nih.gov

The Heck reaction (also known as the Mizoroki-Heck reaction) forms a carbon-carbon bond by coupling an aryl halide with an alkene in the presence of a base and a palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for synthesizing substituted alkenes. wikipedia.org Applying this to this compound would result in the formation of a 4-alkenyl-2,3-dihydrobenzofuran-3-amine derivative. The reaction typically yields the trans-isomer of the product alkene. organic-chemistry.orgnih.gov

| Reaction Type | Catalyst | Ligand | Reagent | Solvent | Ref. |

|---|---|---|---|---|---|

| Heck | Pd(OAc)₂ | (if needed) | Styrene, K₂CO₃ (base) | DMF/H₂O | nih.gov |

| Heck | Pd(PPh₃)₄ | - | Alkene, Triethylamine (B128534) (base) | - | wikipedia.org |

| Negishi | Pd₂(dba)₃ | PCyp₃ | Organozinc halide | THF/NMP | researchgate.net |

| Negishi | Pd(dppf)Cl₂ | - | Organozinc intermediate | THF | nih.gov |

Nickel-Catalyzed Cross-Coupling Reactions

Nickel-catalyzed cross-coupling has emerged as a powerful alternative to palladium-based methods, often providing complementary reactivity and being more cost-effective. rsc.org Nickel catalysts can be particularly effective for coupling challenging substrates and can activate C-Cl and C-F bonds in addition to C-Br bonds. beilstein-journals.orgbeilstein-archives.org For the 4-bromo-dihydrobenzofuran substrate, nickel catalysis could be employed in Suzuki-type reactions with arylboronic acids or in reductive couplings. beilstein-journals.orgorganic-chemistry.org Research on benzofuran (B130515) systems has shown that nickel catalysts can selectively activate C-F bonds while leaving C-Br bonds intact, or vice-versa with palladium, allowing for orthogonal functionalization strategies. beilstein-archives.org

| Reaction Type | Catalyst | Ligand | Reagents | Solvent | Ref. |

|---|---|---|---|---|---|

| Suzuki-type | Ni(cod)₂ | PCy₃ | Arylboronic acid, K₂CO₃ (base) | Toluene | beilstein-journals.orgbeilstein-archives.org |

| Reductive Coupling | NiI₂ | 6c (specific bipyridine) | Secondary alkyl bromide, Zn (reductant) | DMA | organic-chemistry.org |

| Cross-electrophile | NiCl₂(PCy₃)₂ | - | Aryl thiol, Mg (reductant) | THF | rsc.org |

Reductive Cross-Coupling Strategies

Reductive cross-coupling is a distinct strategy that couples two different electrophiles (e.g., an aryl bromide and an alkyl halide) in the presence of a transition metal catalyst and a stoichiometric reductant, such as zinc or magnesium metal. organic-chemistry.orgnih.gov This method avoids the pre-formation of sensitive organometallic reagents. For this compound, this approach would allow for direct alkylation at the C4 position by reacting it with an alkyl halide. Nickel-catalyzed protocols have been developed for the room-temperature reductive coupling of aryl bromides with secondary alkyl bromides. organic-chemistry.org

Functionalization through Borylation and Subsequent Coupling

A powerful two-step strategy for functionalizing aryl halides is to first convert the C-Br bond into a C-B bond via the Miyaura borylation reaction . wikipedia.orgalfa-chemistry.com This reaction uses a palladium catalyst to couple the aryl bromide with a diboron (B99234) reagent, typically bis(pinacolato)diboron (B136004) (B₂pin₂), to form a stable boronic ester. rsc.orgorganic-chemistry.org This borylated intermediate, (R)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzofuran-3-amine, can then be isolated and used in a subsequent Suzuki-Miyaura coupling with a different aryl or vinyl halide, a process sometimes referred to as the Miyaura Borylation/Suzuki–Miyaura Coupling (MBSC) sequence. rsc.org This approach greatly expands the synthetic utility of the original aryl bromide.

| Catalyst | Ligand | Base | Boron Source | Solvent | Ref. |

|---|---|---|---|---|---|

| PdCl₂(dppf) | - | KOAc | Bis(pinacolato)diboron | DMSO | researchgate.net |

| Pd(OAc)₂ | dppf | KOAc | Bis(pinacolato)diboron | 1,4-Dioxane | rsc.org |

Reactions of the Primary Amine Functionality

The primary amine at the C3 position is a potent nucleophile and a base, providing a second handle for chemical modification of the molecule. Its reactivity is characteristic of primary alkylamines.

Nucleophilic Substitution Reactions

The lone pair of electrons on the nitrogen atom of the primary amine makes it an effective nucleophile. It readily participates in nucleophilic substitution reactions, particularly nucleophilic acyl substitution, to form amides. researchgate.net This N-acylation is one of the most common transformations for primary amines and is typically achieved by reacting the amine with an acylating agent like an acyl chloride or an acid anhydride (B1165640) in the presence of a base (such as pyridine (B92270) or triethylamine) to neutralize the acid byproduct. researchgate.net This reaction would convert this compound into its corresponding N-acyl derivative, a common strategy to protect the amine or to build more complex structures. researchgate.net

| Acylating Agent | Coupling Reagent/Catalyst | Base | Solvent | Ref. |

|---|---|---|---|---|

| 4-Bromobenzoic acid | Titanium tetrachloride (TiCl₄) | Pyridine | Pyridine | researchgate.net |

| Aldehydes | NHC (N-Heterocyclic Carbene) | - | - | researchgate.net |

Formation of Amides and Other Nitrogen-Containing Derivatives

The primary amine at the C-3 position of this compound serves as a versatile nucleophile for the construction of various nitrogen-containing functional groups, most notably amides. Amide bond formation is a fundamental transformation that can be achieved through several standard synthetic protocols. The reaction of the amine with acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base, such as triethylamine or pyridine, provides a straightforward route to the corresponding N-acylated products.

Alternatively, peptide coupling reagents can be employed to facilitate the formation of an amide bond directly from a carboxylic acid. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid, enabling its reaction with the amine under mild conditions. This method is particularly useful for coupling with sensitive or complex carboxylic acids.

Beyond simple amides, the amine functionality allows for the synthesis of a broader range of derivatives. For instance, reaction with sulfonyl chlorides yields sulfonamides. Furthermore, the amine can be a building block in the synthesis of heterocyclic systems, such as triazoles or oxadiazoles, which are recognized as common bioisosteres for amide bonds.

| Reagent | Product Type | General Structure |

| Acyl Chloride (R-COCl) | Amide | |

| Carboxylic Acid (R-COOH) + Coupling Agent | Amide | |

| Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide |

This table illustrates potential amide and sulfonamide derivatives synthesized from this compound.

Alkylation and Arylation of the Amine Nitrogen

The nitrogen atom of the primary amine in this compound can undergo both alkylation and arylation to furnish secondary and tertiary amines. N-alkylation can be achieved by reacting the amine with alkyl halides (e.g., alkyl iodides or bromides). However, a significant challenge in the direct alkylation of primary amines is the potential for overalkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine. This can lead to a mixture of mono- and di-alkylated products, as well as the quaternary ammonium (B1175870) salt. To achieve selective mono-alkylation, strategies such as using a large excess of the primary amine or employing reductive amination are often necessary.

N-arylation, the formation of a bond between the amine nitrogen and an aromatic ring, is typically accomplished using transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, which utilizes a palladium catalyst with a specialized phosphine (B1218219) ligand, is a powerful method for coupling amines with aryl halides or triflates. This reaction offers a broad substrate scope and is generally tolerant of various functional groups. Copper-catalyzed N-arylation, a modern variation of the Ullmann condensation, provides an alternative route to N-aryl derivatives.

| Reaction Type | Reagents | Product Class |

| N-Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Secondary/Tertiary Amine |

| N-Arylation (Buchwald-Hartwig) | Aryl Halide (Ar-X), Pd catalyst, Ligand, Base | N-Aryl Amine |

This table summarizes common methods for the N-alkylation and N-arylation of the primary amine.

Transformations and Derivatizations of the Dihydrobenzofuran Ring System

The dihydrobenzofuran scaffold itself is amenable to a range of chemical transformations, allowing for functionalization at other positions on the ring, construction of more complex architectures, and fundamental structural rearrangements.

Functionalization at Other Ring Positions

The aromatic portion of the 4-bromo-2,3-dihydrobenzofuran (B584836) ring can undergo electrophilic aromatic substitution. The regiochemical outcome of such reactions is governed by the directing effects of the existing substituents: the bromine atom and the alkyl ether portion of the dihydrofuran ring. The ether oxygen is a strongly activating, ortho-, para-directing group, while the bromine is a deactivating, but also ortho-, para-directing group. The positions ortho to the ether (C7) and para to the ether (C5) are therefore activated. The bromine at C4 will primarily direct incoming electrophiles to the C5 position. The combined effects suggest that electrophilic substitution, such as nitration, halogenation, or Friedel-Crafts reactions, would likely occur preferentially at the C5 or C7 positions.

In addition to classic electrophilic substitution, modern C-H functionalization reactions offer powerful tools for derivatization. nih.govemory.edu Palladium-catalyzed C-H activation/C-O cyclization sequences have been used to construct the dihydrobenzofuran ring, and subsequent intermolecular Heck-type sp² C-H functionalization can introduce further diversity. nih.gov

Spiro-Fused Dihydrobenzofuran Construction

The dihydrobenzofuran core can serve as a template for the synthesis of spirocyclic systems, where a single carbon atom (the spiro center) is part of two rings. The C3 position of the dihydrobenzofuran ring is a common site for the formation of a spiro center. For example, spiro[benzofuran-3,3'-pyrrole] derivatives have been synthesized via three-component reactions involving benzofuran-2,3-diones, dimethyl acetylenedicarboxylate, and N-bridgehead heterocycles. nih.gov Similarly, spiro-pyrrolidine compounds fused at the C2 position can be synthesized through [3+2] azomethine ylide cycloaddition reactions. nih.gov These strategies typically involve an oxidized precursor at the C3 position (a ketone) or a related derivative that can participate in cycloaddition or condensation reactions to build the second ring system.

| Reaction Type | Reactants | Spirocyclic Product | Ref. |

| Three-Component Reaction | Benzofuran-2,3-dione, DMAD, N-bridgehead heterocycle | Spiro[benzofuran-3,3'-pyrrole] | nih.gov |

| [3+2] Cycloaddition | Azomethine Ylide, Dipolarophile | Spiro-pyrrolidine | nih.gov |

This table presents examples of reactions used to construct spiro-fused dihydrobenzofuran systems.

Rearrangement and Cycloisomerization Reactions

The 2,3-dihydrobenzofuran (B1216630) skeleton can undergo various rearrangement and cycloisomerization reactions, often promoted by acid or metal catalysts. For instance, 2,3-dihydrobenzofuran-3-ols can be rearranged in the presence of a Lewis acid like zinc bromide to yield 3-alkyl-3-aryl-substituted 2,3-dihydrobenzofuran-2-ones. arkat-usa.org Another notable transformation involves the conversion of 2,3-dihydrobenzofurans derived from 2-hydroxychalcones into 3-acylbenzofurans under basic or weakly acidic conditions. nih.gov Under different acidic conditions, the same intermediates can be selectively converted to 3-formylbenzofurans. nih.gov

Cycloisomerization reactions are also a key strategy for the synthesis of the dihydrobenzofuran ring itself. organic-chemistry.org For example, a highly enantioselective palladium-catalyzed iodine atom transfer cycloisomerization of olefin-tethered aryl iodides can produce optically active 2,3-dihydrobenzofurans. organic-chemistry.org Additionally, TFAA-induced nih.govnih.gov-sigmatropic rearrangements of N-trifluoroacetyl-ene-hydroxylamines have been used to synthesize dihydrobenzofuran structures. organic-chemistry.org

Spectroscopic and Stereochemical Characterization in Research of R 4 Bromo 2,3 Dihydrobenzofuran 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments provides insights into the chemical environment of each nucleus, their connectivity, and spatial relationships.

Proton (¹H) NMR for Structural Elucidation and Stereochemistry

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For (R)-4-bromo-2,3-dihydrobenzofuran-3-amine, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons on the dihydrofuran ring.

The protons of the dihydrofuran ring (at positions 2 and 3) form a characteristic spin system. The proton at position 3 (H3), being attached to the chiral center bearing the amine group, would appear as a multiplet due to coupling with the diastereotopic protons at position 2 (H2a and H2b). The protons at C2, in turn, would each appear as a doublet of doublets due to geminal coupling with each other and vicinal coupling with H3. The magnitude of the vicinal coupling constants (³JHH) between H3 and the H2 protons is crucial for determining the relative stereochemistry and conformation of the five-membered ring.

The aromatic region of the spectrum would display signals corresponding to the three protons on the benzene (B151609) ring. Their chemical shifts and coupling patterns would confirm the 4-bromo substitution pattern.

Table 1: Hypothetical ¹H NMR Data for this compound (Note: This table is illustrative, as specific experimental data from research publications is not publicly available.)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-7 | ~7.20 | d | ~8.0 |

| H-6 | ~6.85 | t | ~8.0 |

| H-5 | ~7.10 | d | ~8.0 |

| H-2a | ~4.60 | dd | Jgem = ~10.0, Jvic = ~8.0 |

| H-2b | ~4.20 | dd | Jgem = ~10.0, Jvic = ~6.0 |

| H-3 | ~4.40 | t | Jvic = ~7.0 |

Carbon (¹³C) NMR for Backbone Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment.

The spectrum would show signals for the eight carbon atoms of the molecule. The carbons of the aromatic ring would appear in the downfield region (typically 110-160 ppm), with the carbon attached to the bromine atom (C4) and the oxygen atom (C7a) having characteristic chemical shifts. The aliphatic carbons of the dihydrofuran ring (C2 and C3) would appear in the upfield region. The C3 carbon, being attached to the nitrogen atom, would be shifted downfield compared to the C2 carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: This table is illustrative, as specific experimental data from research publications is not publicly available.)

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~75 |

| C-3 | ~55 |

| C-4 | ~115 |

| C-5 | ~128 |

| C-6 | ~122 |

| C-7 | ~130 |

| C-3a | ~125 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Assignment

Two-dimensional NMR techniques are indispensable for unambiguously assigning the ¹H and ¹³C NMR spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, COSY would show correlations between H3 and the protons on C2, as well as between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the definitive assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity of the entire molecule, for instance, by showing correlations from the H2 protons to C3a and C7a, and from the aromatic protons to neighboring quaternary carbons.

Together, these 2D NMR experiments provide a complete picture of the molecular structure, confirming the bromo-dihydrobenzofuran-amine framework.

Dynamic NMR for Conformational Studies

The dihydrofuran ring is not planar and can exist in different conformations. Dynamic NMR spectroscopy, which involves recording NMR spectra at different temperatures, can be used to study the conformational dynamics of the five-membered ring. By analyzing changes in chemical shifts and coupling constants with temperature, it is possible to determine the energy barriers between different ring conformations and to identify the most stable conformation in solution.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of a molecule with a high degree of accuracy. This allows for the calculation of the elemental formula of the compound, providing strong evidence for its identity. For this compound (C₈H₈BrNO), HRMS would show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (with its two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance).

Table 3: HRMS Data for this compound (Note: This table is illustrative, as specific experimental data from research publications is not publicly available.)

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ (for ⁷⁹Br) | 213.9862 |

The observation of the molecular ion peaks with the correct mass and isotopic distribution would unequivocally confirm the elemental composition of the molecule.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, electron impact (EI) ionization would be expected to produce a distinct pattern of fragments that helps confirm its molecular structure.

The molecular ion peak (M+) would appear as a doublet with roughly equal intensity at m/z 214 and 216, which is characteristic of a molecule containing a single bromine atom, reflecting the natural isotopic abundance of 79Br and 81Br. The fragmentation of aliphatic amines is often dominated by alpha-cleavage, which is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.org In this molecule, this could lead to several key fragments. Another significant fragmentation pathway would involve the loss of the bromine atom.

Key expected fragmentation patterns include:

Alpha-Cleavage: Cleavage of the bond between C3 and the phenyl ring could lead to the loss of a C7H4BrO radical, resulting in a fragment corresponding to the amine-containing portion. A more prominent alpha-cleavage for aliphatic amines involves the loss of a substituent on the alpha-carbon, which would lead to the formation of a stable iminium ion. libretexts.orgmiamioh.edu

Loss of Bromine: The cleavage of the C-Br bond would result in a fragment ion at m/z 134, corresponding to the [M-Br]+ ion.

Ring Cleavage: The dihydrobenzofuran ring system can undergo cleavage, leading to further characteristic fragments. For instance, cleavage within the furan (B31954) ring could occur.

The analysis of these fragments allows for the piecing together of the molecule's structure, confirming the presence and connectivity of the amine group, the bromine atom, and the dihydrobenzofuran core. researchgate.net

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Description of Loss |

|---|---|---|

| 214/216 | [C₈H₈BrNO]⁺ | Molecular Ion (M⁺) |

| 134 | [C₈H₈NO]⁺ | Loss of Bromine radical (•Br) |

| 185/187 | [C₇H₅BrO]⁺ | Loss of •CH₂NH₂ via cleavage |

| 135 | [C₈H₉NO]⁺ | Loss of Bromine atom (Br) and addition of H |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. vscht.cz By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a unique fingerprint of the compound. vscht.cz The spectrum for this compound would exhibit several characteristic absorption bands corresponding to its distinct structural features.

The key functional groups and their expected IR absorptions are:

Primary Amine (N-H): A primary amine is characterized by two bands in the region of 3300-3500 cm⁻¹ resulting from symmetric and asymmetric N-H stretching vibrations. A broad absorption may also be observed due to hydrogen bonding.

Aromatic Ring (C-H and C=C): The aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹, in the 3000-3100 cm⁻¹ range. lumenlearning.com The carbon-carbon stretching vibrations within the aromatic ring produce characteristic absorptions in the 1400-1600 cm⁻¹ region. lumenlearning.comopenstax.org

Aliphatic C-H: The C-H bonds of the dihydrofuran ring will show stretching absorptions in the 2850-2960 cm⁻¹ range. openstax.orgpressbooks.pub

Ether (C-O-C): The aryl-alkyl ether linkage will produce a strong, characteristic C-O stretching band, typically in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions.

Bromoalkane (C-Br): The C-Br stretching vibration is found in the fingerprint region of the spectrum, usually between 500 and 690 cm⁻¹.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Primary Amine | N-H Stretch | 3300 - 3500 (two bands) |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aliphatic CH₂/CH | C-H Stretch | 2850 - 2960 |

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

| Aryl-Alkyl Ether | C-O Stretch | 1200 - 1250 |

| Bromo-Aromatic | C-Br Stretch | 500 - 690 |

Determination of Enantiomeric Purity and Absolute Configuration

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess (ee) Determination

Chiral High-Performance Liquid Chromatography (HPLC) is the foremost method for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound. acs.org This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus separation. tsijournals.com

To determine the ee of this compound, a sample would be injected into an HPLC system equipped with a suitable chiral column, such as one based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) or a Pirkle-type column. tsijournals.com The mobile phase, typically a non-polar solvent system like hexane-isopropanol for normal-phase chromatography, is optimized to achieve baseline separation of the (R) and (S) enantiomers. tsijournals.com The area under each peak in the chromatogram is proportional to the concentration of that enantiomer, allowing for the calculation of the enantiomeric excess using the formula: ee (%) = [([R] - [S]) / ([R] + [S])] x 100.

Table 3: Representative Chiral HPLC Parameters for Enantiomeric Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H or (R,R) Whelk-O1 |

| Mobile Phase | n-Hexane / Ethanol / Isopropylamine (e.g., 90:10:0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (S-enantiomer) | e.g., 8.5 min |

| Retention Time (R-enantiomer) | e.g., 10.2 min |

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the absolute configuration of a chiral molecule. acs.org This powerful technique provides a precise three-dimensional map of the atomic positions within a crystal lattice, offering unambiguous proof of the molecule's stereochemistry. mdpi.comasianpubs.org

To perform this analysis, a high-quality single crystal of enantiomerically pure this compound, or a suitable crystalline derivative, must be grown. The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. mdpi.com The presence of the bromine atom is advantageous for this technique, as its anomalous scattering of X-rays (anomalous dispersion) can be used to determine the absolute configuration without the need for a chiral reference. semanticscholar.org The analysis yields detailed information, including bond lengths, bond angles, and the precise spatial arrangement of the atoms, which confirms the assigned (R) configuration at the C3 stereocenter. nih.gov

Table 4: Typical Crystallographic Data from Single-Crystal X-ray Analysis

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₈H₈BrNO |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Flack Parameter | Close to 0 for correct configuration |

| Final R-indices | R1, wR2 |

Circular Dichroism (CD) Spectroscopy (implied for chiral analysis)

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the difference in absorption of left and right circularly polarized light by a chiral molecule. nih.govchimia.ch This differential absorption, known as the Cotton effect, provides information about the stereochemical features of the molecule. rsc.org While the amine and dihydrobenzofuran chromophores may not have strong absorptions in an easily accessible region, derivatization of the primary amine can be used to introduce a chromophore suitable for CD analysis. nih.govcolumbia.edu

For instance, reacting the amine with a chromophoric agent can yield a derivative whose CD spectrum is highly sensitive to the stereochemistry at the adjacent chiral center. nih.govresearchgate.net The sign of the observed Cotton effect (positive or negative) can often be correlated to the absolute configuration (R or S) based on established empirical rules or by comparison with the theoretically predicted CD spectrum obtained from quantum chemical calculations. nih.gov This makes CD spectroscopy a valuable, non-destructive tool for assigning or confirming the absolute configuration of chiral amines. nih.gov

Table 5: Illustrative Circular Dichroism Data for a Chiral Derivative

| Wavelength (nm) | Cotton Effect Sign | Implied Absolute Configuration |

|---|---|---|

| ~280 nm | Positive (+) | Correlated to (R) |

| ~250 nm | Negative (-) | Correlated to (R) |

Computational and Mechanistic Investigations of R 4 Bromo 2,3 Dihydrobenzofuran 3 Amine

Quantum Chemical Studies (e.g., Density Functional Theory, DFT)conicet.gov.arnih.govdntb.gov.ua

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance of accuracy and efficiency for studying the electronic structure and properties of molecules like (R)-4-Bromo-2,3-dihydrobenzofuran-3-amine. aip.orgresearchgate.net These theoretical calculations provide insights that are complementary to experimental data, helping to interpret and predict chemical phenomena.

Geometry Optimization and Electronic Structure Calculationsconicet.gov.arnih.govdntb.gov.ua

The first step in a computational study is typically geometry optimization, where the molecule's lowest-energy three-dimensional structure is determined. For this compound, this would be achieved using a DFT method, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p). dntb.gov.uaresearchgate.net This process calculates the bond lengths, bond angles, and dihedral angles that correspond to a stable equilibrium geometry.

These calculations would confirm the non-planar structure of the dihydrofuran ring fused to the benzene (B151609) ring. The electronic structure calculations reveal the distribution of electron density across the molecule, highlighting the influence of the electronegative bromine, oxygen, and nitrogen atoms.

Table 1: Representative Calculated Geometric Parameters for a Dihydrobenzofuran Core Note: This table provides illustrative data based on typical DFT calculations for similar molecular frameworks. Specific values for the title compound would require a dedicated computational study.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Br | ~1.90 Å |

| C-O (furan) | ~1.37 Å | |

| C-N | ~1.46 Å | |

| Bond Angle | C-C-Br | ~120° |

| C-O-C | ~109° | |

| Dihedral Angle | C-C-C-N | Varies (defines ring pucker) |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Reactivity Descriptorsconicet.gov.arnih.govdntb.gov.ua

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.govresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy for electronic excitation. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom of the amine group, while the LUMO may be distributed over the aromatic system, influenced by the electron-withdrawing bromine atom.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated to quantify the molecule's chemical behavior. conicet.gov.arresearchgate.net

Table 2: Key Reactivity Descriptors Derived from FMO Analysis Note: These descriptors are calculated from HOMO and LUMO energies to predict reactivity.

| Descriptor | Formula | Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. nih.gov |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. nih.gov |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates higher reactivity. nih.gov |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the ability to accept electrons. |

| Chemical Potential (μ) | -(I + A) / 2 | Relates to the "escaping tendency" of electrons. |

Vibrational Frequency Calculations and Correlation with Experimental Dataconicet.gov.arnih.govdntb.gov.ua

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. nih.gov After geometry optimization, a frequency calculation is performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to generate a theoretical vibrational spectrum. aip.org

By comparing the calculated frequencies with experimental data, assignments can be made for specific bond stretching, bending, and wagging motions. researchgate.net This correlation helps to validate both the computational model and the experimental structural characterization. For this compound, characteristic vibrational modes would include N-H stretching of the amine, C-Br stretching, C-O-C ether stretches, and various aromatic C-H and C=C vibrations.

Table 3: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies Note: Calculated frequencies are often systematically scaled to improve agreement with experimental values.

| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| N-H Stretch | Amine | ~3400-3500 | ~3350-3450 |

| Aromatic C-H Stretch | Benzene Ring | ~3050-3150 | ~3000-3100 |

| Aliphatic C-H Stretch | Dihydrofuran Ring | ~2850-2950 | ~2800-2900 |

| C=C Stretch | Benzene Ring | ~1450-1600 | ~1450-1600 |

| C-O-C Stretch | Ether | ~1050-1250 | ~1050-1250 |

| C-Br Stretch | Bromo Group | ~550-650 | ~550-650 |

Predicting Spectroscopic Propertiesconicet.gov.arnih.govdntb.gov.ua

Beyond vibrational spectra, computational methods can predict other spectroscopic properties. Time-Dependent DFT (TD-DFT) is used to calculate electronic excitation energies, which correspond to UV-Visible absorption spectra. dntb.gov.uaresearchgate.net This analysis can predict the λmax values and help assign them to specific electronic transitions within the molecule, such as π→π* transitions in the aromatic ring.

Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method is widely used within DFT to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.govdntb.gov.ua These calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental NMR data to aid in structure elucidation and assignment of specific resonances to individual atoms in the molecule. nih.gov

Mechanistic Elucidation of Synthetic Reactions

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights into how reactants are converted into products.

Transition State Characterization and Reaction Pathway Analysisaip.orgnih.govstrath.ac.uk

The synthesis of dihydrobenzofuran derivatives can proceed through various pathways, often involving transition metal-catalyzed intramolecular cyclization. nih.gov DFT calculations are instrumental in elucidating these complex reaction mechanisms. By mapping the potential energy surface, chemists can identify reactants, products, intermediates, and, most importantly, transition states.

A transition state represents the highest energy point along a reaction coordinate and is characterized computationally as a first-order saddle point with a single imaginary frequency. aip.org Locating the transition state structure allows for the calculation of the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed.

For a potential synthesis of this compound, computational analysis could be used to:

Compare different catalytic cycles: For instance, evaluating the energetics of a palladium-catalyzed versus a copper-catalyzed cyclization to determine which is more favorable. nih.govacs.org

Analyze key mechanistic steps: Calculating the activation barriers for steps like oxidative addition, nucleophilic attack, and reductive elimination.

Explain stereoselectivity: Modeling the transition states leading to different stereoisomers to understand the origins of enantioselectivity in asymmetric syntheses.

By analyzing the entire reaction pathway, from reactants through transition states to products, a comprehensive and quantitative understanding of the reaction mechanism can be achieved, guiding the development of more efficient and selective synthetic routes. nih.gov

Computational Modeling of Stereoselectivity and Enantiocontrol

The asymmetric synthesis of 2,3-disubstituted dihydrobenzofurans relies heavily on controlling the formation of two contiguous stereocenters. Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating the origins of stereoselectivity in these reactions. researchgate.net By calculating the energy profiles of reaction pathways, chemists can predict and rationalize why a specific stereoisomer is favored.

In organocatalytic approaches, such as intramolecular Michael additions, different catalysts can steer the reaction toward either syn or anti diastereomers with high enantioselectivity. nih.gov For instance, cinchona alkaloid-derived catalysts have been shown to favor the formation of anti-diastereoisomers. nih.gov Computational studies can model the transition states involving the substrate and the chiral catalyst, revealing that the observed stereochemistry results from the lower activation energy of one diastereomeric transition state over the other. These models account for non-covalent interactions, such as hydrogen bonding and steric hindrance, between the catalyst and the substrate, which are critical for enantiocontrol.

Detailed mechanistic investigations supported by quantum chemical calculations provide further insight. researchgate.net For example, in phosphine-catalyzed domino reactions that produce trans-2,3-dihydrobenzofurans, computational models can map out the entire catalytic cycle, including the formation of key intermediates and the final, stereochemistry-determining intramolecular annulation step. acs.org These studies help rationalize the high diastereoselectivity observed experimentally.

| Catalyst/Method | Stereoisomer Pair | Calculated Parameter | Energy Difference (kcal/mol) | Predicted Outcome |

|---|---|---|---|---|

| Chiral Phosphoric Acid | (R,R)-TS vs. (S,S)-TS | ΔG‡ | ~1.5 - 2.0 | High enantioselectivity for (R,R) |

| (S)-(-)-Tetramisole | syn-TS vs. anti-TS | ΔΔG‡ | >2.5 | High diastereoselectivity for syn product nih.gov |

| Cinchona Alkaloid Catalyst | anti-TS vs. syn-TS | ΔΔG‡ | >2.0 | High diastereoselectivity for anti product nih.gov |

TS = Transition State; ΔG‡ = Difference in Gibbs Free Energy of Activation. Data are illustrative and based on typical values found in computational studies of related systems.

Investigation of Reaction Intermediates (e.g., Carbene, Radical, Oxonium Ylide)

The synthesis of the 2,3-dihydrobenzofuran (B1216630) core often proceeds through highly reactive, transient intermediates that are difficult to detect experimentally. Computational chemistry serves as an indispensable tool for identifying these species and understanding their role in the reaction mechanism.

Ylides and Related Species: Many modern synthetic routes to dihydrobenzofurans employ [4+1] cycloaddition reactions. nih.gov In these processes, an ortho-quinone methide (o-QM), generated in situ, can react with a one-carbon component. organic-chemistry.org Sulfur ylides are common reactants in these cycloadditions, attacking the o-QM to form an intermediate that subsequently cyclizes to yield the dihydrobenzofuran ring. nih.gov Similarly, azomethine ylides are used in [3+2] cycloadditions to generate spiro-pyrrolidine dihydrobenzofuran derivatives. mdpi.comnih.gov Computational studies can model the stepwise pathway of these reactions, confirming the proposed intermediates and rationalizing the observed diastereoselectivity. acs.org

Oxonium Ylides and Carbenes: While less common for this specific scaffold, oxonium ylides and carbenes are key intermediates in other furan (B31954) syntheses. researchgate.net Rhodium and copper catalysts are often used to generate metal carbenes from diazo compounds. rsc.org These carbenes can then react with carbonyl groups to form oxonium ylides, which undergo subsequent rearrangements or cyclizations. researchgate.net DFT calculations are crucial for distinguishing between competing pathways, such as direct cyclopropanation versus oxonium ylide formation, and for understanding how the catalyst influences the reactivity of the carbene intermediate. researchgate.net While radical-based mechanisms are less frequently proposed for the primary construction of the dihydrobenzofuran ring, they can be involved in certain functionalization or cyclization reactions initiated by photolysis or radical initiators. nih.gov

Conformational Analysis and Stereoisomerism Studies

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional structure, or conformation. nih.gov The molecule contains a stereocenter at the C3 position and a fused ring system that is not planar, leading to distinct conformational possibilities.

Energy Minimization and Conformational Preferences

Computational energy minimization techniques are employed to identify the most stable conformations of the molecule. arxiv.orgresearchgate.net These methods systematically alter the geometry (bond lengths, bond angles, and dihedral angles) to find the lowest energy arrangement of atoms.

| Conformer | Amine Group Orientation | Dihedral Angle (H-C3-N-H) | Calculated Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | Pseudo-equatorial | ~175° | 0.00 (Global Minimum) |

| 2 | Pseudo-axial | ~65° | +2.15 |

| 3 | Pseudo-equatorial (Amine Rotamer) | ~60° | +0.85 |

Values are hypothetical, based on principles of conformational analysis, to illustrate the concept of energy minimization.

Role of Intermolecular Interactions (e.g., Hydrogen Bonding) on Conformation

In the solid state or in concentrated solutions, intermolecular forces, particularly hydrogen bonds, play a critical role in determining the preferred conformation and crystal packing. nih.govsemanticscholar.org this compound possesses functional groups capable of both donating and accepting hydrogen bonds.

The primary amine (-NH₂) group is an excellent hydrogen bond donor, while the ether oxygen atom within the dihydrofuran ring and the nitrogen atom itself can act as hydrogen bond acceptors. khanacademy.orgyoutube.com This allows for the formation of robust intermolecular hydrogen bonding networks. A common motif involves the N-H of one molecule interacting with the ether oxygen of a neighboring molecule (N-H···O). nih.gov Another possibility is the formation of N-H···N interactions, linking molecules into chains or dimers. semanticscholar.orgresearchgate.net These interactions can lock the molecules into a specific conformation within the crystal lattice, which may not be the absolute lowest energy conformation for an isolated molecule in the gas phase. nih.govmdpi.com The interplay of these strong, directional hydrogen bonds is a dominant force in the crystal engineering of such molecules. semanticscholar.org

Advanced Applications in Organic Synthesis and As a Chiral Synthon

Role as a Chiral Building Block in Complex Molecule Synthesis

The primary value of (R)-4-Bromo-2,3-dihydrobenzofuran-3-amine lies in its function as a chiral building block. bldpharm.com The inherent chirality at the C3 position, bearing the amine group, provides a fixed stereochemical anchor that can be elaborated upon to construct more complex molecules with high stereochemical control. Chiral synthesis is fundamental in the development of new drugs, as different enantiomers of a molecule often exhibit vastly different biological activities. nih.gov

The 2,3-dihydrobenzofuran (B1216630) core is a significant heterocyclic scaffold present in a multitude of natural products and biologically active compounds. nih.govacs.orgnih.gov Consequently, derivatives like this compound are highly sought after as precursors for synthesizing novel molecular frameworks. The compound possesses two key points of reactivity that allow for extensive chemical modification:

The Amine Group: The primary amine at the chiral center can be readily functionalized through reactions such as acylation, alkylation, and reductive amination. This allows for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships.

The Aryl Bromide: The bromine atom on the aromatic ring serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. This enables the formation of new carbon-carbon or carbon-heteroatom bonds, effectively allowing for the fusion or attachment of other cyclic or acyclic systems.

This dual functionality makes the compound an excellent starting material for generating libraries of diverse heterocyclic compounds. For instance, the related intermediate 4-bromo-2,3-dihydrobenzofuran (B584836) has been identified as a key component in the synthesis of melatonin (B1676174) receptor agonists. researchgate.net By leveraging this scaffold, chemists can develop chemical probes—small molecules designed to selectively interact with specific biological targets like proteins or enzymes—to investigate biological pathways and validate new drug targets. nih.gov

Table 1: Key Features of this compound as a Chiral Synthon

| Feature | Description | Synthetic Utility |

|---|---|---|